molecular formula C23H15N B12535532 4-[2-(Pyren-2-YL)ethenyl]pyridine CAS No. 807379-46-0

4-[2-(Pyren-2-YL)ethenyl]pyridine

Cat. No.: B12535532
CAS No.: 807379-46-0
M. Wt: 305.4 g/mol
InChI Key: HHSXIKPPZIAOJG-UHFFFAOYSA-N
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Description

4-[2-(Pyren-2-YL)ethenyl]pyridine is an organic compound designed for advanced research applications, particularly in the fields of materials science and supramolecular chemistry. This molecule integrates a pyrene moiety, known for its exceptional photophysical properties, with a pyridine ring, which acts as a versatile coordinating ligand and hydrogen-bond acceptor. The extended π-conjugated system formed by the ethenyl bridge makes this compound an excellent building block for constructing functional organic materials. Its primary research value lies in its ability to serve as a key component in the crystal engineering of co-crystals. The pyridine nitrogen can form robust heterodimeric COOH···Npyridine supramolecular synthons with carboxylic acids, enabling the predictable self-assembly of linear aggregates and multi-dimensional network structures . This is crucial for developing novel organic semiconductors, sensors, and porous materials. Furthermore, the pyrene unit is a renowned fluorophore. It exhibits a long fluorescence lifetime, sensitivity to the local environment (solvatochromism), and the ability to form excimers (excited-state dimers), which can be harnessed for sensing applications and in the study of molecular interactions . Researchers can utilize this compound to create supramolecular sensors where the signaling mechanism is based on a monomer-excimer interconversion, triggered by the presence or absence of a specific analyte. In materials chemistry, derivatives of this nature are investigated for their potential use in organic light-emitting diodes (OLEDs), field-effect transistors, and the non-covalent functionalization of carbon-based nanomaterials like graphene and carbon nanotubes . The compound is supplied For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

807379-46-0

Molecular Formula

C23H15N

Molecular Weight

305.4 g/mol

IUPAC Name

4-(2-pyren-2-ylethenyl)pyridine

InChI

InChI=1S/C23H15N/c1-2-18-6-8-20-14-17(5-4-16-10-12-24-13-11-16)15-21-9-7-19(3-1)22(18)23(20)21/h1-15H

InChI Key

HHSXIKPPZIAOJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=CC5=CC=NC=C5)C=C2

Origin of Product

United States

Synthetic Strategies and Structural Engineering of 4 2 Pyren 2 Yl Ethenyl Pyridine Derivatives

Retrosynthetic Analysis of the 4-[2-(Pyren-2-yl)ethenyl]pyridine Core

A retrosynthetic analysis of the this compound core reveals several key disconnection points, suggesting various synthetic approaches. The most intuitive disconnection is at the central vinylene (ethenyl) bridge, breaking the molecule into a pyrene-containing fragment and a pyridine-containing fragment. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection via Wittig-type or Horner-Wadsworth-Emmons Reactions: This approach involves the disconnection of the carbon-carbon double bond to yield a pyrene (B120774) aldehyde (pyrene-2-carbaldehyde) and a pyridinylmethylphosphonium salt or phosphonate (B1237965) ester. The synthesis would then proceed by reacting these two precursors.

Pathway B: Disconnection via Cross-Coupling Reactions: This strategy breaks the bond between an sp2 carbon of the vinylene bridge and either the pyrene or pyridine (B92270) ring. This suggests precursors such as a vinylpyridine and a halogenated or boronic acid-functionalized pyrene (or vice versa) for use in palladium-catalyzed cross-coupling reactions like the Heck or Suzuki coupling. wikipedia.orguky.edu

A further disconnection can be envisioned at the bond between the pyrene or pyridine ring and the ethenyl group, leading to precursors for condensation-type reactions. For instance, this could involve pyrene-2-acetic acid and 4-aminopyridine, or 2-acetylpyrene (B1598612) and 4-pyridinecarboxaldehyde (B46228), which would then undergo condensation to form the ethenyl linkage.

Direct Synthetic Pathways to Ethenyl-Linked Pyrene-Pyridine Systems

Several direct synthetic methodologies have been effectively employed to construct the ethenyl bridge connecting the pyrene and pyridine moieties.

Condensation reactions provide a straightforward route to forming the vinylene bridge in pyrene-pyridine systems. acs.org A common method is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl compound. researchgate.net In the context of this compound synthesis, this could involve the reaction of 2-pyrenylacetonitrile with 4-pyridinecarboxaldehyde in the presence of a base. The resulting intermediate can then be further manipulated to yield the desired product.

Another relevant condensation approach is the aldol (B89426) condensation, where a pyridine aldehyde reacts with a pyrene derivative under basic conditions to form the ethenyl linkage. evitachem.com The reaction between pyrene-2-carbaldehyde (B185371) and a methyl-substituted pyridine, such as 4-picoline, in the presence of a strong base, can also lead to the formation of the desired vinylene-linked product. The efficiency of these reactions can often be improved through techniques like microwave heating. acsgcipr.org

A study demonstrated the synthesis of pyridine-substituted pyrenes through a condensation reaction between pyrene-1-carboxaldehyde and aryl ketones in the presence of ammonium (B1175870) acetate. acs.org This highlights the versatility of condensation methods in creating pyrene-pyridine architectures. acs.org

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for forming the C-C bond of the ethenyl bridge. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of 2-bromopyrene (B1587533) with 4-vinylpyridine (B31050) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org Alternatively, 4-halopyridine could be coupled with 2-vinylpyrene. The Heck reaction is known for its high trans selectivity, which is beneficial for achieving the desired stereochemistry of the ethenyl bridge. organic-chemistry.org

The Suzuki coupling, another palladium-catalyzed reaction, can also be employed. This involves the coupling of an organoboron compound with a halide. For instance, 2-pyreneboronic acid can be reacted with 4-vinylpyridine, or a vinylboronic acid derivative of pyridine can be coupled with a halogenated pyrene. uky.edu Similarly, the Stille coupling, which uses organostannane compounds, offers another avenue for this type of C-C bond formation. uky.edu

Coupling ReactionPyrene PrecursorPyridine PrecursorCatalyst System
Heck Coupling 2-Bromopyrene4-VinylpyridinePalladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., PPh3), Base (e.g., NEt3)
Suzuki Coupling 2-Pyreneboronic acid4-BromopyridinePalladium catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3)
Stille Coupling 2-Tributylstannylpyrene4-BromopyridinePalladium catalyst (e.g., Pd(PPh3)4)

Beyond condensation and cross-coupling reactions, other organic transformations can be utilized. Photoinduced reactions, for example, can lead to the formation of complex pyridine-containing structures. Irradiation of poly(4-vinyl pyridine) and pyridine can induce ring-opening and subsequent polycondensation, forming conjugated oligomers. nih.gov While not a direct synthesis of the target molecule, this demonstrates the potential of photochemical methods in modifying pyridine-based systems. nih.gov

The Thorpe-Ziegler reaction, a base-catalyzed intramolecular cyclization of dinitriles, is another relevant transformation for synthesizing fused pyridine ring systems, which could be precursors or derivatives of the target compound. nih.govresearchgate.net

Synthetic Modulation and Functionalization of Pyrene and Pyridine Moieties

The ability to selectively functionalize either the pyrene or pyridine ring is crucial for tailoring the electronic and photophysical properties of the final molecule.

The pyrene core can be selectively functionalized at various positions. The 1-position is particularly susceptible to electrophilic substitution, allowing for the direct introduction of functional groups like formyl or acetyl groups using Lewis acid catalysis. worktribe.com Metal-catalyzed reactions, such as those directed by a phosphine group, can achieve selective C-H arylation at the K-region (positions 4, 5, 9, and 10) of the pyrene moiety. researchgate.net

Bromination of pyrene can be controlled to yield mono-, di-, or tetra-substituted products, which can then be used in cross-coupling reactions to introduce various substituents. acs.orgresearchgate.net For example, 1-bromopyrene (B33193) can be converted to 1-pyreneboronic acid, a key intermediate for Suzuki couplings. uky.edu Functionalization at the K-region can also be achieved through olefination reactions of pyrene-4,5-dione. rsc.org

The choice of catalyst and reaction conditions plays a significant role in determining the regioselectivity of these functionalizations. worktribe.com For instance, the choice of Lewis acid in formylation reactions can direct the substitution to different positions on the pyrene ring. worktribe.com

Functionalization ReactionReagents/CatalystPosition(s) on Pyrene
Formylation Dichloromethyl methyl ether, TiCl4 or AlCl31- or 5,9-positions
Bromination N-Bromosuccinimide1-, 1,6-, 1,8-, 1,3,6,8-positions
C-H Arylation Rhodium catalyst, directing groupK-region (4, 5, 9, 10)
Suzuki Coupling Aryl halide, Pd(PPh3)4, Na2CO3Position of boronic acid group

Substitution Effects on the Pyridine Ring

Influence of Electron-Donating and Electron-Withdrawing Groups

The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine ring significantly alters the intramolecular charge transfer (ICT) characteristics of the molecule.

Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs, such as nitro (-NO₂) or cyano (-CN) groups, further diminishes the electron density on the pyridine ring. mdpi.com This effect enhances the electron-accepting character of the pyridine unit. In various pyridine-containing molecules, EWGs have a pronounced impact on photophysical and electrochemical properties. nih.govmdpi.com For this compound, the addition of an EWG would likely strengthen the ICT from the electron-rich pyrene donor to the now more electron-deficient pyridine acceptor. This strengthening of the ICT character is expected to cause a red-shift (bathochromic shift) in the absorption and emission spectra, indicating a smaller energy gap between the ground and excited states. ekb.eg For example, studies on other donor-acceptor systems have demonstrated that strong EWGs can significantly alter and often quench fluorescence. researchgate.net

The precise impact of a substituent is also dependent on its position on the pyridine ring. Nucleophilic substitution reactions on pyridine generally favor the 2 and 4-positions, while electrophilic substitutions are directed to the 3-position. chemicalbook.comslideshare.net The synthetic strategy for introducing these substituents would therefore be chosen based on the desired substitution pattern and the nature of the functional group.

The table below summarizes the expected theoretical effects of representative substituents on the key properties of this compound.

Interactive Data Table: Theoretical Effects of Pyridine Ring Substituents

Substituent GroupTypeExpected Effect on Pyridine Electron DensityExpected Impact on Intramolecular Charge Transfer (ICT)Predicted Shift in Absorption/Emission Spectra
-H (Parent Compound)NeutralBaselineBaselineBaseline
-NH₂ (Amino)Electron-Donating (EDG)IncreaseWeakenHypsochromic (Blue Shift)
-OH (Hydroxyl)Electron-Donating (EDG)IncreaseWeakenHypsochromic (Blue Shift)
-Cl (Chloro)Weakly Electron-WithdrawingDecreaseStrengthenBathochromic (Red Shift)
-CN (Cyano)Electron-Withdrawing (EWG)Strongly DecreaseStrongly StrengthenStrong Bathochromic (Red Shift)
-NO₂ (Nitro)Strong Electron-Withdrawing (EWG)Strongly DecreaseVery Strongly StrengthenStrong Bathochromic (Red Shift) / Potential Quenching

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Pyren 2 Yl Ethenyl Pyridine Architectures

Electronic Absorption Spectroscopy: Insights into π-π* Transitions and Charge Transfer Bands

The electronic absorption spectrum of 4-[2-(Pyren-2-yl)ethenyl]pyridine and related architectures is characterized by distinct absorption bands in the UV-visible region, primarily arising from π–π* transitions within the extensive aromatic system. The highly conjugated pyrene (B120774) moiety typically gives rise to strong absorption bands. For instance, pyrene-pyridine based molecules exhibit prominent bands around 242 nm, 280 nm, and 345 nm, which are attributed to π–π* transitions within the pyrene unit acs.org. The high extinction coefficient values associated with these peaks confirm their π–π* transition nature acs.org.

In addition to the localized π–π* transitions on the pyrene and pyridine (B92270) units, these molecules can also exhibit intramolecular charge transfer (ICT) bands. In pyrene-pyridine systems, the pyrene unit acts as an electron donor and the pyridine unit as an electron acceptor acs.org. This donor-acceptor character can lead to the appearance of charge transfer absorption bands, particularly in polar solvents mdpi.comresearchgate.net. The enhancement of the charge transfer absorption band can occur through intensity borrowing from the pyrene-based transitions mdpi.com. The presence of charge transfer is further supported by the observation that in some terpyridine-bis-pyrene systems, an optical electron transfer from the pyrene donor to the terpyridyl acceptor occurs in polar media, leading to both CT absorption and CT emission researchgate.net. The solvent polarity can influence the energy of these charge transfer states, although in some cases, the absorption spectra show little variation with solvent polarity mdpi.com.

Table 1: Representative Electronic Absorption Data for Pyrene-Pyridine Architectures

Compound System Absorption Maxima (λ_max, nm) Assignment Reference
Pyrene-Pyridine Derivatives ~242, 280, 345 π–π* (pyrene unit) acs.org
Terpyridine-bis-Pyrene 240, 280, 347 π–π* (pyrene and terpyridine) mdpi.com

Fluorescence Spectroscopy: Emission Characteristics and Excited State Dynamics

Fluorescence spectroscopy provides significant insights into the excited-state properties of this compound and its derivatives. The emission characteristics are dominated by the photophysical behavior of the pyrene fluorophore, which is well-known for its ability to exhibit both monomer and excimer fluorescence nih.govmdpi.com. The excited-state dynamics involve processes such as intramolecular charge transfer, intersystem crossing, and conformational relaxation, which are influenced by the molecular structure and the surrounding environment rsc.orgrsc.org.

Excimer and Monomer Emission Analysis

A hallmark of pyrene-containing compounds is the dual fluorescence behavior, consisting of a structured monomer emission at shorter wavelengths and a broad, structureless excimer emission at longer wavelengths nih.govshimadzu.com.

Monomer Emission: The monomer fluorescence of pyrene originates from the decay of an isolated excited-state molecule (M*) to the ground state (M) nih.gov. This emission typically displays a characteristic vibronic structure, with well-defined peaks observed between 375 nm and 410 nm nih.gov. The relative intensities of these vibronic bands are sensitive to the polarity of the microenvironment mdpi.com.

Excimer Emission: An excimer is an excited-state dimer (E) formed from the association of an excited-state molecule (M) with a ground-state molecule (M) nih.gov. This process is diffusion-controlled and becomes more prominent at higher concentrations nih.govnih.gov. The resulting excimer emission is a broad, unstructured band that is red-shifted compared to the monomer emission, typically appearing around 470 nm nih.gov. The formation of an excimer requires the two pyrene moieties to be in close spatial proximity, allowing for π-π interactions in the excited state mdpi.comnih.gov. The ratio of excimer to monomer emission intensity (I_E/I_M) is often used as a probe for intermolecular distances and molecular organization nih.gov.

Table 2: Typical Fluorescence Emission Characteristics of Pyrene Derivatives

Emission Type Wavelength Range (nm) Spectral Features Origin
Monomer 370 - 410 Structured, vibronic bands S₁ → S₀ transition of an isolated pyrene molecule
Excimer ~470 Broad, unstructured S₁ → S₀ transition of an excited-state dimer

Fluorescence Quantum Yield and Lifetime Investigations

The fluorescence quantum yield (Φ_F) and lifetime (τ_F) are critical parameters for understanding the efficiency of the radiative decay pathways and the dynamics of the excited state. For pyrene derivatives, these parameters are influenced by factors such as molecular structure, solvent, and the formation of aggregates.

The introduction of a nitrogen atom into the pyrene framework, as in azapyrenes, can significantly modify the photophysical properties mdpi.com. While the absorption and monomer emission spectra of some substituted 2-azapyrene derivatives are similar to those of pyrene, reports on their excimer emission are scarce, possibly due to the low concentrations used in studies mdpi.com. Theoretical studies suggest that for pyrene and 2-azapyrene, the excimer originates from the L_a state, which implies an inversion of the two lowest excited states upon aggregate formation mdpi.com.

Furthermore, intermolecular interactions such as π-π stacking can have a significant impact on the fluorescence quantum yield. In aggregated states, intense π-π stacking has been shown to lower the fluorescence quantum yield while benefiting other processes like photodynamic therapy efficiency nih.gov. The excited-state lifetime of pyrene-pyridine systems can be complex, with evidence of charge transfer states decaying on a nanosecond timescale mdpi.comresearchgate.net. For instance, in a terpyridine-bis-pyrene system, the charge-separated state, consisting of a pyrene radical cation and a terpyridine radical anion, was detected and shown to decay on a timescale of 6 to ~12 ns mdpi.com.

Single-Crystal X-ray Diffraction: Molecular Conformation and Intermolecular Packing

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of this compound architectures at the atomic level. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. It also reveals how molecules are arranged in the crystal lattice, governed by various non-covalent intermolecular interactions.

Dihedral Angle Analysis and Conjugation Pathways

The planarity of the molecule, or lack thereof, is a crucial factor in determining the extent of π-conjugation, which in turn influences the electronic and photophysical properties. The dihedral angle between the pyrene and pyridine rings, as well as the conformation of the ethenyl bridge, dictates the efficiency of electronic communication between these two moieties.

In related structures, the planarity can vary. For example, in a co-crystal of 4-[(E)-2-(pyridin-2-yl)ethenyl]pyridine, the molecule was found to be almost planar, with a C10—C11—C12—N2 torsion angle of -4.2 (3)° researchgate.net. Similarly, in a 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine crystal structure, the dihedral angles between the pyridine and the azaindole rings were small, at 8.23 (6)° and 9.89 (2)° for two independent molecules, indicating near co-planarity nih.gov. In contrast, other structures exhibit more significant twisting. For instance, in 2-(4-Fluorophenyl)-3-(4-pyridyl)pyrido[2,3-b]pyrazine, the pyridopyrazine system makes a dihedral angle of 44.75 (7)° with the attached pyridine ring unipa.it. The degree of twisting affects the π-orbital overlap along the molecular backbone, thereby modulating the HOMO-LUMO gap and the energies of electronic transitions nih.gov.

Table 3: Selected Dihedral Angles in Related Pyridine-Containing Crystal Structures

Compound Rings Dihedral Angle (°) Reference
4-[(E)-2-(pyridin-2-yl)ethenyl]pyridine Pyridine-Pyridine (via ethenyl) -4.2 (3) (torsion angle) researchgate.net
4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine Pyridine-Azaindole 8.23 (6) / 9.89 (2) nih.gov
4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium Pyridine-Methoxybenzene 9.86 (12) nih.gov
2-(4-Fluorophenyl)-3-(4-pyridyl)pyrido[2,3-b]pyrazine Pyridopyrazine-Pyridine 44.75 (7) unipa.it

Crystal Lattice Interactions (e.g., C-H...π, π-π stacking, hydrogen bonding)

The supramolecular assembly in the solid state is directed by a combination of weak intermolecular forces. These interactions are critical in determining the crystal packing and can influence the material's bulk properties.

π-π Stacking: Given the large aromatic surfaces of the pyrene and pyridine units, π-π stacking interactions are a dominant feature in the crystal packing of these compounds researchgate.netrsc.org. These interactions involve the face-to-face or offset arrangement of the aromatic rings, with typical distances between the ring planes being around 3.5 Å researchgate.net. The geometry of the π-π stacking can lead to the formation of one-dimensional chains or two-dimensional sheets researchgate.netrsc.org.

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a hydrogen bond acceptor and can participate in various hydrogen bonding interactions rsc.org. In the presence of suitable hydrogen bond donors, such as carboxylic acids or even C-H groups, O-H···N or C-H···N hydrogen bonds are formed researchgate.netsoton.ac.uk. These interactions are highly directional and play a crucial role in forming robust supramolecular synthons that guide the crystal engineering of these materials researchgate.net. For example, in a co-crystal with terephthalic acid, heterodimeric COOH···N(pyridine) synthons link the components into linear aggregates researchgate.net.

C-H...π Interactions: These are weaker interactions where a C-H bond acts as a donor to the electron-rich π-system of an aromatic ring. These interactions, along with hydrogen bonds, can contribute to the formation of extended two-dimensional or three-dimensional networks researchgate.net.

Photophysical Phenomena and Environmental Responsiveness

Solvatochromism: Influence of Solvent Polarity on Electronic Transitions and Emission

The fluorescence of 4-[2-(Pyren-2-YL)ethenyl]pyridine derivatives is highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism. The absorption spectra of these compounds are generally not significantly affected by solvent polarity. However, their fluorescence spectra exhibit a bathochromic shift, or a shift to longer wavelengths, as the solvent polarity increases. nih.gov This positive fluorescence solvatochromism indicates a larger dipole moment in the excited state compared to the ground state.

This behavior can be quantitatively analyzed using the Lippert-Mataga equation, which relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the solvent's orientational polarizability. mdpi.com A linear relationship in the Lippert-Mataga plot confirms that the emission properties are dependent on the solvent polarity and suggests an intramolecular charge transfer (ICT) character in the excited state. nih.govresearchgate.net For some related pyridine-containing luminophores, deviations from this linearity can occur in more polar solvents, potentially due to specific intermolecular interactions like hydrogen bonding. mdpi.com

The significant change in dipole moment upon excitation, as evidenced by solvatochromic studies, underscores the charge transfer nature of the excited state in these molecules. This property is crucial for their application as fluorescent probes for characterizing solvent polarities. researchgate.net

Table 1: Solvent Effects on the Photophysical Properties of a Pyridinium Derivative Fluorescent Dye

SolventAbsorption Peak 1 (nm)Absorption Peak 2 (nm)Emission Maximum (nm)Fluorescence Quantum YieldFluorescence Lifetime (ns)
Various Organic Solvents~400~450~6050.38–0.542.2–2.6

Note: Data extracted from a study on 1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide, a related solvatochromic and solvatofluorchromic probe. researchgate.net

Mechanochromism: Luminescent Response to Mechanical Stress

Certain pyrene-containing compounds, including those with pyridine (B92270) moieties, can exhibit mechanochromism, which is a change in their luminescence properties in response to mechanical stimuli such as grinding or shearing. rsc.orgresearchgate.net This phenomenon arises from the disruption of the crystalline packing and the formation of a less-ordered, amorphous state with different intermolecular interactions.

For example, a pyrene-based luminogen was shown to exhibit a red-shift in its photoluminescence from sky blue to orange upon compression. rsc.org This change is often reversible and can be restored by fuming with a solvent or by thermal annealing, which allows the molecules to rearrange back to their original crystalline state. researchgate.net The ability to control the self-recovering properties and the range of the chromic shift is a key challenge in the design of mechanochromic materials. rsc.org The introduction of different functional groups and the control over intermolecular interactions are crucial for tuning these properties. d-nb.info

Thermochromism and Vapochromism

Thermochromism, a change in color with temperature, and vapochromism, a change in color upon exposure to volatile organic compounds, are other manifestations of the environmental sensitivity of these materials. nih.gov These phenomena are also linked to changes in molecular packing and intermolecular interactions.

In the context of thermochromism, changes in temperature can alter the vibrational modes and the degree of intramolecular motion within a material, leading to changes in its emission properties. researchgate.net Vapochromism in luminescent materials often involves the sorption of solvent molecules into the crystal lattice, which disrupts the original packing and alters the intermolecular interactions, such as Pt···Pt interactions in platinum complexes, leading to a change in the emission color. nih.gov This process is typically reversible upon removal of the solvent vapor.

Excited State Intramolecular Proton Transfer (ESIPT) Dynamics

Excited state intramolecular proton transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor in close proximity. acs.orgnih.gov Upon photoexcitation, a proton is rapidly transferred from the donor to the acceptor, creating an excited tautomer that can then relax to the ground state, often with a large Stokes shift. nih.gov

While ESIPT is a well-known phenomenon, its occurrence in this compound itself is not prominently reported. However, the pyridine nitrogen can act as a proton acceptor. In related systems, such as 2-(2'-hydroxyphenyl)pyrimidines, the presence of an intramolecular hydrogen bond allows for a fast proton transfer in the excited state, which can lead to fluorescence quenching. acs.orgnih.gov The inhibition of this ESIPT process, for example by protonating the nitrogen atom with an acid, can "turn on" the fluorescence, making such systems useful for sensing applications. nih.gov

Computational and Theoretical Investigations of 4 2 Pyren 2 Yl Ethenyl Pyridine Systems

Density Functional Theory (DFT) Calculations: Ground State Geometries and Electronic Structures

DFT calculations are a cornerstone for understanding the fundamental properties of 4-[2-(Pyren-2-yl)ethenyl]pyridine in its ground state. These computational methods allow for the optimization of the molecule's geometry and provide a detailed picture of its electronic landscape.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. researchgate.netajchem-a.comresearchgate.net For this compound and related structures, the HOMO is typically localized on the electron-rich pyrene (B120774) moiety, while the LUMO is centered on the electron-accepting pyridine (B92270) ring and the ethenyl bridge. nih.gov This spatial separation of the HOMO and LUMO is characteristic of a "push-pull" system, which is fundamental to its charge-transfer properties.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's reactivity and the energy of its lowest electronic transition. researchgate.net A smaller energy gap generally corresponds to easier electronic excitation and a red-shift in the absorption spectrum. Theoretical calculations have been instrumental in quantifying these energy levels and the associated gap.

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for Pyrene and its Derivatives

Compound HOMO (a.u.) LUMO (a.u.) Energy Gap (eV)
Pyrene -0.213 -0.078 3.67
1-chloropyrene -0.215 -0.086 3.51
2-chloropyrene -0.218 -0.085 3.62

Data sourced from DFT calculations at the B3LYP/6-311G* level. researchgate.net*

Charge Distribution and Dipole Moments

The distribution of electron density within the this compound molecule dictates its polarity and intermolecular interactions. DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution. In this molecule, the nitrogen atom in the pyridine ring creates a region of negative electrostatic potential, making it a potential site for protonation or coordination to metal ions.

Time-Dependent Density Functional Theory (TD-DFT): Excited State Properties and Spectroscopic Predictions

TD-DFT is a powerful computational tool for investigating the properties of molecules in their electronically excited states. nih.govnih.govups-tlse.fr It allows for the prediction of absorption and emission spectra, providing a theoretical basis for interpreting experimental photophysical data. For this compound, TD-DFT calculations can elucidate the nature of the electronic transitions, such as whether they are localized on the pyrene or pyridine moieties or involve charge transfer between them. researchgate.net

These calculations can predict the energies of the lowest singlet and triplet excited states, which are crucial for understanding the fluorescence and phosphorescence properties of the molecule. The accuracy of TD-DFT predictions is dependent on the choice of the exchange-correlation functional, with functionals designed to handle charge-transfer excitations often providing more reliable results for push-pull systems. nih.gov

Molecular Dynamics (MD) Simulations: Conformational Flexibility and Intermolecular Interactions

While DFT and TD-DFT calculations typically focus on a single, optimized molecular geometry, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govnih.gov For a molecule like this compound, MD simulations can explore its conformational flexibility, particularly the rotation around the single bonds of the ethenyl linker.

These simulations can also model the interactions between multiple molecules, providing a picture of how they might pack in a solid-state material or aggregate in solution. Understanding these intermolecular interactions is vital for predicting the bulk properties of materials derived from this compound.

Theoretical Modeling of Photophysical Processes

Computational models are essential for unraveling the complex photophysical processes that occur in this compound upon photoexcitation. These models, often based on TD-DFT calculations, can map out the potential energy surfaces of the ground and excited states. nih.gov This allows for the investigation of various de-excitation pathways, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay.

By identifying the geometries of key points on these surfaces, such as minima and conical intersections, researchers can understand the mechanisms behind observed photophysical phenomena. For instance, theoretical models can explain the efficiency of fluorescence and predict the likelihood of competing non-radiative processes.

Nonlinear Optical (NLO) Property Predictions and Analysis

The push-pull electronic structure of this compound makes it a candidate for applications in nonlinear optics. researchgate.netnih.gov NLO materials can alter the properties of light passing through them and have applications in technologies like optical switching and frequency conversion. nih.gov

Theoretical calculations, particularly DFT, can predict the first and second hyperpolarizabilities (β and γ), which are measures of a molecule's NLO response. researchgate.netajchem-a.comupce.cz Studies on similar pyrene-based chromophores have shown that their NLO properties can be significantly influenced by factors such as protonation of the pyridine nitrogen or coordination to metal centers. researchgate.netresearchgate.net These theoretical predictions guide the design of new materials with enhanced NLO performance. nih.gov

Supramolecular Chemistry and Host Guest Interactions

Coordination Chemistry with Metal Ions: Complex Formation and Sensing Mechanisms

The nitrogen atom in the pyridine (B92270) ring of 4-[2-(Pyren-2-YL)ethenyl]pyridine serves as a Lewis basic site, enabling it to coordinate with a variety of metal ions. This coordination is the basis for its application in metal ion sensing and the formation of complex supramolecular structures.

The design of ligands based on the this compound framework allows for the selective recognition of specific metal ions. The pyridyl group acts as a fundamental binding site, and its interaction with metal ions can be influenced by steric and electronic factors. For instance, the geometry of the ligand can be pre-organized to favor coordination with metal ions of a particular size or charge. The extensive π-system of the pyrene (B120774) unit can also play a role in stabilizing the resulting metal complexes through various non-covalent interactions.

The inherent fluorescence of the pyrene moiety is highly sensitive to its local environment, a property that is exploited in chemosensing applications. Upon coordination of a metal ion to the pyridine nitrogen, the electronic properties of the entire molecule are altered, leading to a change in its fluorescence emission. This can manifest as either an enhancement (chelation-enhanced fluorescence, CHEF) or a quenching of the fluorescence signal.

For example, a related pyrene-pyridine conjugate has been shown to act as a selective "on-off" fluorescent sensor for silver ions (Ag⁺). The binding of Ag⁺ to the pyridine receptor leads to quenching of both the monomer and excimer emissions of the pyrene fluorophore. This quenching is attributed to a combination of factors, including the prevention of excimer formation and photoinduced electron transfer (PET) from the pyridine-Ag⁺ complex to the pyrene unit.

Research on analogous pyrene-pyridine ligands has demonstrated their ability to modulate the biological activity of metal ions. For instance, complexes of 4-[(E)-2-(1-pyrenyl)vinyl]pyridine with zinc(II), cadmium(II), and mercury(II) have been synthesized and studied. The coordination of the ligand to these heavy metal ions was found to weaken their antibacterial properties, highlighting the influence of complex formation on the bioavailability and toxicity of metal ions.

Table 1: Metal Ion Sensing with Pyrene-Pyridine Conjugates

AnalyteSensorSensing MechanismObservable Change
Ag⁺Pyrene pyridine conjugateFluorescence quenching via PET and prevention of excimer formationDecrease in fluorescence intensity
Zn(II)4-[(E)-2-(1-pyrenyl)vinyl]pyridineComplex formationModulation of antibacterial activity
Cd(II)4-[(E)-2-(1-pyrenyl)vinyl]pyridineComplex formationModulation of antibacterial activity
Hg(II)4-[(E)-2-(1-pyrenyl)vinyl]pyridineComplex formationModulation of antibacterial activity

This table is based on data for analogous pyrene-pyridine compounds due to the limited specific data on this compound.

The optical properties of this compound are also sensitive to changes in pH. Protonation of the pyridine nitrogen atom can significantly alter the electronic structure of the molecule, leading to shifts in its absorption and emission spectra. This effect is analogous to the coordination of a metal ion, as the proton acts as a Lewis acid. The protonated form of the molecule may exhibit different photophysical behaviors, such as altered fluorescence quantum yields or lifetimes, making it a potential candidate for pH sensing applications.

Self-Assembly and Ordered Structures

The planar nature of the pyrene core and the presence of the coordinating pyridine ring predispose this compound to self-assemble into well-defined, ordered structures.

Non-covalent interactions, particularly hydrogen bonding and π-π stacking, are the driving forces behind the self-assembly of this compound. While the molecule itself does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor through its pyridine nitrogen. In the presence of suitable donor molecules, such as carboxylic acids or alcohols, hydrogen-bonded networks can form.

More significantly, the large, electron-rich surface of the pyrene moiety promotes strong π-π stacking interactions. These interactions are crucial in dictating the packing of the molecules in the solid state and in solution, often leading to the formation of aggregates. The relative orientation of the pyrene units in these stacks (e.g., parallel-displaced or T-shaped) influences the electronic and photophysical properties of the resulting assembly. The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex and hierarchical supramolecular structures.

The bifunctional nature of this compound, with its polymerizable vinyl group and its coordinating pyridine end, makes it a valuable building block for the construction of functional polymers and metal-organic frameworks (MOFs).

Incorporation of this pyrene-based ligand into polymeric structures can impart the resulting materials with the desirable photophysical properties of the pyrene unit, such as high fluorescence quantum yield and sensitivity to the environment. Such polymers could find applications in sensory devices, organic light-emitting diodes (OLEDs), and bio-imaging.

Furthermore, the pyridine moiety can act as a monodentate or, in principle, a bridging ligand in the construction of MOFs. By coordinating to metal nodes, this compound can be integrated into porous, crystalline frameworks. The pyrene units within the MOF structure can serve as fluorescent reporters for the presence of guest molecules within the pores. Additionally, the ordered arrangement of the pyrene moieties within the MOF can facilitate excimer formation or energy transfer processes, leading to unique photophysical properties that are not observed in the individual molecule. While specific examples of MOFs incorporating this compound are not yet widely reported, the principles of MOF design suggest its high potential as a functional ligand in this area.

Advanced Materials Science Applications

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The excellent fluorescence properties, high chemical stability, and favorable charge-carrier mobility of pyrene-based compounds make them attractive building blocks for materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net Pyrene-pyridine derivatives, in particular, have been engineered for use in various layers of the OLED stack, from charge transport to light emission.

A critical component of a multilayer OLED is the hole-transporting layer (HTL), which facilitates the efficient injection and transport of holes from the anode to the emissive layer. Pyrene (B120774) derivatives are excellent candidates for hole-transporting materials (HTMs) due to the strong electron delocalization within their fused aromatic ring system. nih.govmdpi.com

A series of functional pyrene-pyridine integrated systems have been specifically designed and studied as HTMs. nih.govmdpi.com These materials are engineered to have suitable Highest Occupied Molecular Orbital (HOMO) energy levels (around 5.6 eV) to ensure efficient hole injection from the commonly used indium tin oxide (ITO) anode. nih.gov The large dihedral angle often found between the pyrene and pyridine (B92270) units can lead to poor π-electronic communication, which helps in maintaining high triplet energies—a crucial property for an HTM to prevent exciton (B1674681) energy transfer from the emissive layer, thus confining excitons and improving device efficiency. nih.govmdpi.com Furthermore, these materials often exhibit high glass transition and melting temperatures, which contributes to the thermal stability and longevity of the OLED device. nih.gov Studies have shown that pyrene-based HTMs can exhibit better hole-transporting properties than some commercially available standard materials. mdpi.com

Pyrene derivatives are inherently strong blue-light emitters, a key requirement for full-color displays and white lighting applications. researchgate.netmdpi.com However, the planar nature of the pyrene moiety often leads to strong π-π stacking in the solid state, which causes the formation of excimers. This phenomenon results in a significant red shift in the emission spectrum, often leading to less desirable green or yellow-green light instead of pure blue. researchgate.net

To overcome this, molecular design strategies focus on introducing bulky substituents to the pyrene core to induce steric hindrance and disrupt the close packing that leads to excimer formation. researchgate.net The compound 4-[2-(Pyren-2-YL)ethenyl]pyridine and its analogues fit within this design paradigm, where the vinyl-pyridine group itself provides some steric hindrance. In OLEDs, these compounds can be used either as a non-doped emissive layer or as a dopant within a host material. nih.gov

The performance of OLEDs using pyrene-pyridine based HTMs has shown significant promise. Devices incorporating these materials have demonstrated high luminance and current efficiency with a notable reduction in the "efficiency roll-off" at high brightness levels. For instance, an OLED device using 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine as the HTM achieved a maximum luminance of 17,300 cd/m² and a current efficiency of 22.4 cd/A. nih.gov Impressively, some devices with pyrene-pyridine HTMs even showed an "efficiency roll-up" phenomenon, where efficiency increased with brightness from 1,000 to 10,000 cd/m². nih.gov

OLED Device Performance with Pyrene-Pyridine Based Hole-Transporting Materials nih.gov
Hole-Transporting MaterialMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)External Quantum Efficiency (EQE) at 3500 cd/m² (%)Notable Feature
Py-Br1730022.49.0Low efficiency roll-off (7%)
Py-MeNot ReportedNot ReportedNot ReportedEfficiency roll-up from 1000 to 10000 cd/m²
Py-03Not ReportedNot ReportedNot ReportedEfficiency roll-up from 1000 to 10000 cd/m²

Fluorescent Probes and Sensors

The high fluorescence quantum yield of the pyrene unit and its sensitivity to the local environment make pyrene-based compounds, including this compound, excellent platforms for developing fluorescent chemosensors. mdpi.comevitachem.com The pyridine moiety often acts as a binding site or a protonation site, which can modulate the electronic properties of the entire conjugated system, leading to a detectable change in the fluorescence signal (e.g., "turn-on," "turn-off," or ratiometric shift) upon interaction with a specific analyte. rsc.orgrsc.org

Fluorescent sensors offer a highly sensitive and rapid method for detecting trace amounts of explosives, many of which are nitroaromatic compounds (NACs). mdpi.comrsc.org Pyrene-based fluorescent materials are particularly effective for this purpose. The electron-rich pyrene core can engage in π-π stacking interactions with the electron-deficient nitroaromatic molecules. mdpi.comnih.gov Upon excitation, an electron transfer can occur from the excited pyrene (donor) to the NAC (acceptor), resulting in efficient quenching of the fluorescence signal. nih.gov This "turn-off" response forms the basis for detection.

Pyrene-functionalized films and polymers have been developed for the detection of NACs like 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitrotoluene (B133949) (DNT) in both aqueous solutions and the vapor phase. mdpi.comnih.govmdpi.com The sensitivity of these sensors is remarkable, with detection limits reaching the nanomolar (nM) or even parts-per-billion (ppb) range. mdpi.comresearchgate.net

Beyond explosives, pyrene-based fluorescent probes have been designed to detect other hazardous environmental pollutants. Probes have been synthesized for the selective detection of pesticides such as trifluralin (B1683247) and dicloran, and for toxic chemicals like hydrazine (B178648) (N₂H₄) and hydrogen sulfide (B99878) (H₂S). lnu.edu.cnnih.gov These sensors often exhibit ratiometric responses, where the emission intensity at two different wavelengths changes upon analyte binding, providing a more reliable and quantitative detection method. nih.gov

Performance of Pyrene-Based Fluorescent Sensors
Sensor TypeTarget AnalyteSensing PrincipleDetection LimitSource
Pyrene-based fluorophoreNitroaromatic CompoundsFluorescence Quenching2.03 x 10⁻⁹ M mdpi.com
Pyrene-functionalized filmNitroaromatics (in water)Fluorescence QuenchingNot Specified nih.gov
Pyrene-based Porous Organic Polymer (LNU-45)Trifluralin (Pesticide)Fluorescence QuenchingNot Specified lnu.edu.cn
2-(pyren-1-ylmethylene)malononitrile (PMM)Hydrazine (N₂H₄)Ratiometric FluorescenceNot Specified nih.gov
2-(pyren-1-ylmethylene)malononitrile (PMM)Hydrogen Sulfide (H₂S)Ratiometric FluorescenceNot Specified nih.gov

The nitrogen atom in the pyridine ring of this compound and its analogues can be reversibly protonated and deprotonated in response to changes in pH. This acid-base chemistry directly influences the electronic structure of the molecule. Protonation of the pyridine nitrogen enhances its electron-accepting character, which can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to observable changes in its absorption and fluorescence spectra. evitachem.comnih.gov

This property has been harnessed to create effective and reusable fluorescent pH sensors. nih.govresearchgate.net For example, conjugated polymers containing pyridine rings exhibit fluorescence that is quenched or red-shifted upon the addition of acid (protonation) and restored upon the addition of a base. nih.gov Pyrene-based probes with pyridine units have been designed to operate even in highly acidic environments (pH < 2), where the protonated probe can then be used for the selective ratiometric detection of other species, like hydrogen sulfide. rsc.org This pH responsiveness has also been applied to the detection of dissolved carbon dioxide (CO₂), as CO₂ in water forms carbonic acid, thereby lowering the pH. Polymer-supported pyrene dyes with tertiary amine groups show a distinct fluorescence "off" response as the pH drops due to dissolved CO₂. rsc.org

Photocatalysis and Energy Conversion

The strong light-absorbing properties and rich π-electron systems of pyrene derivatives make them suitable for applications in photocatalysis and energy conversion. researchgate.netrsc.org When a pyrene-based molecule absorbs a photon, it is promoted to an excited state, becoming a potent electron donor or acceptor. This photoexcited state can initiate redox reactions, making these materials useful as photosensitizers in processes like CO₂ reduction and hydrogen production.

Pyrene-based building blocks are widely used to construct porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). rsc.orgepfl.chscispace.com The extended π-conjugation and robust electronic interactions within these frameworks allow for exceptional electron delocalization and transport, which enhances the capture and conversion of light energy and facilitates the separation of charge carriers, a key factor for efficient photocatalysis. rsc.org Pyrene-derived iron complexes have been synthesized that can photocatalytically reduce CO₂ to CO under visible light without the need for an additional photosensitizer. nih.gov

Furthermore, pyrene-based supramolecular organic frameworks have been shown to regulate the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) anion radicals (O₂˙⁻), for use in selective photo-oxidation reactions. rsc.org In the broader context of energy conversion, the hydrogenation of pyridine and its derivatives to produce compounds like piperidine (B6355638) is an important industrial process, and recent advances have demonstrated efficient electrocatalytic methods for this transformation. acs.org While direct photocatalytic degradation of pyrene itself is studied for environmental remediation, the focus for energy applications is on using the pyrene unit to capture light energy and drive chemical reactions. nih.gov

Other Emerging Applications in Advanced Functional Materials

The unique photophysical properties of this compound, stemming from the combination of the highly fluorescent pyrene moiety and the electron-accepting pyridine ring linked by a conjugated ethenyl bridge, have positioned it and its derivatives as significant components in the development of novel functional materials. evitachem.com The compound's rigid structure, large π-conjugated system, and inherent fluorescence are key attributes driving its exploration in diverse, cutting-edge applications beyond conventional electronics. evitachem.combeilstein-journals.orgnih.gov These emerging uses leverage its ability to interact with its environment at a molecular level, leading to detectable changes in its optical and electronic properties.

Fluorescent Probes and Chemical Sensors

The strong fluorescence of pyrene-pyridine systems makes them highly suitable for use as fluorescent probes and chemical sensors. evitachem.com Their large, hydrophobic aromatic surface allows for non-covalent interactions, such as π-π stacking, with various molecules. beilstein-journals.orgnih.gov This interaction can alter the fluorescence emission, enabling the detection of specific analytes.

Sensing of Metal Ions and Anions: Researchers have designed pyrene-pyridine derivatives to act as selective chemosensors. For instance, a polyfluorene polymer incorporating pyridine moieties demonstrated high sensitivity for Cu²⁺ ions, where fluorescence was quenched. This system could then be used for the detection of cyanide anions (CN⁻), as the addition of cyanide would recover the fluorescence by abstracting the copper ions from the polymer. rsc.org In another study, a novel di(thiophen-2-yl) substituted pyrene-pyridine conjugate was synthesized and showed high selectivity and sensitivity for Fe³⁺ ions through both colorimetric and ratiometric fluorescent changes. nih.gov The detection limits were found to be in the micromolar range. Similarly, derivatives of 4-(pyrrol-1-yl)pyridine have been investigated as effective sensors for nitrite (B80452) ions in aqueous solutions, detectable by the naked eye. mdpi.com

Biological Probes: The pyrene-pyridine scaffold is valuable for biological sensing and imaging. Conjugates of pyrene and phenanthridine (B189435) have been developed as fluorescent probes for DNA and RNA. beilstein-journals.orgnih.gov These molecules can bind to polynucleotides, and their fluorescence properties, particularly the formation of pH-dependent excimers, signal this interaction. beilstein-journals.org Furthermore, a C-nucleoside analog featuring a pyren-1-ylpyridine moiety has been incorporated into an oligodeoxynucleotide to act as a hybridization probe for genotyping single-nucleotide polymorphisms. nih.gov The fluorescence of the probe increases upon hybridization with a complementary DNA sequence, allowing for the detection of specific genetic sequences. nih.gov

The table below summarizes the sensing applications of various pyrene-pyridine derivatives.

Derivative TypeAnalyteDetection PrincipleLimit of Detection (LOD)Reference
Polyfluorene with pyridine moietiesCu²⁺Fluorescence quenching5.67 x 10⁻⁷ mol L⁻¹ rsc.org
Polyfluorene with pyridine moieties + Cu²⁺CN⁻Fluorescence recovery3.3 x 10⁻⁷ mol L⁻¹ rsc.org
Di(thiophen-2-yl) pyrene-pyridineFe³⁺Ratiometric fluorescence5.84 x 10⁻⁵ M nih.gov
4-(2,5-dimethyl-pyrrol-1-yl)pyridineNitrite (NO₂⁻)Colorimetric/Fluorometric1.06 ppm mdpi.com
Pyrenylpyridine C-nucleosideComplementary DNAFluorescence enhancementNot specified nih.gov

Supramolecular Chemistry and Advanced Frameworks

The ability of pyrene-pyridine structures to participate in non-covalent interactions makes them excellent building blocks in supramolecular chemistry. These interactions, including π-π stacking and host-guest chemistry, allow for the self-assembly of complex, ordered architectures with emergent functions.

A notable example is the construction of a two-dimensional supramolecular organic framework (SOF) using a pyrene derivative with methylated vinylpyridine arms and cucurbit mdpi.comuril (CB mdpi.com) as a macrocyclic host. rsc.org In this system, the vinylpyridine arms of the pyrene guest are encapsulated by the CB mdpi.com host, leading to the formation of a stable, porous framework in water. rsc.org A key feature of this SOF is its ability to modulate the generation of reactive oxygen species (ROS) under light. Specifically, it enhances the production of superoxide anion radicals (O₂˙⁻) while decreasing the generation of singlet oxygen (¹O₂). rsc.org This selective regulation of ROS production has been harnessed for highly efficient photocatalysis in the aerobic oxidation of thioanisoles and the oxidative hydroxylation of arylboronic acids, achieving high yields in aqueous media. rsc.org

In a different approach, a fluorescent supramolecular polymer was created from a pillar[n]arene derivative and a macrocyclic host, Q nih.gov. mdpi.com The encapsulation of a 4-[2-(1-naphthalenyl)ethenyl]pyridine moiety, structurally similar to this compound, by the Q nih.gov host restricted intramolecular rotation, leading to significantly enhanced fluorescence. mdpi.com This demonstrates the potential for creating highly fluorescent materials through supramolecular assembly.

Hole-Transporting Materials in Organic Electronics

In the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), pyrene-pyridine derivatives have been investigated as hole-transporting materials (HTMs). nih.govnih.govacs.org An ideal HTM requires high thermal stability, appropriate energy levels for efficient charge injection, and good charge mobility. nih.gov The pyrene core acts as a strong electron donor and a good hole transporter, while the pyridine unit can be functionalized to fine-tune the molecule's electronic properties and morphology. nih.govacs.org

A series of functional pyridine-appended pyrene derivatives were designed as HTMs for solution-processed OLEDs. nih.gov These materials exhibited suitable HOMO energy levels (~5.6 eV) for hole injection from the standard indium tin oxide (ITO) anode. nih.gov Devices fabricated with these materials demonstrated stable performance and, in some cases, a desirable "roll-up" in efficiency, where efficiency increases with luminance before rolling off. nih.gov

The table below details the performance of selected pyrene-pyridine derivatives as HTMs in OLEDs.

Compound NameFunctional Group on PyridineMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)External Quantum Efficiency (EQE)Reference
Py-Br 2,6-bis(4-bromophenyl)1730022.49% nih.govnih.gov
Py-Me 2,6-di-p-tolyl>10000~20~7.5% (roll-up) nih.govnih.gov
Py-03 2,6-diphenyl>10000~17~6% (roll-up) nih.govnih.gov

These findings underscore the versatility of the this compound scaffold. Its derivatives are not only promising for enhancing the performance and stability of electronic devices like OLEDs but are also enabling new frontiers in smart materials, such as highly selective sensors and functional supramolecular systems for photocatalysis. rsc.orgnih.gov

Conclusion and Future Research Directions

Summary of Key Discoveries and Methodological Advancements

The field of pyrene-based materials has witnessed significant progress, driven by the unique photophysical and electronic properties of the pyrene (B120774) moiety. Key discoveries in related systems that inform our understanding of "4-[2-(Pyren-2-YL)ethenyl]pyridine" include:

Advanced Synthetic Methodologies: The construction of the ethenyl bridge, a critical component of the target molecule, can be approached through several modern synthetic strategies. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, have proven effective for forming carbon-carbon bonds between aromatic systems and alkenes. organic-chemistry.orgnih.govmdpi.commdpi.comorganic-chemistry.org The Wittig reaction offers another powerful tool for converting aldehydes and ketones into alkenes, providing a viable route from pyrene-2-carboxaldehyde. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgudel.eduoup.comlibretexts.org These methods offer a degree of control over the stereochemistry of the double bond, which is crucial for tuning the electronic and photophysical properties of the final compound.

Tunable Optoelectronic Properties: Research on pyrene-ethenyl-aromatic systems has demonstrated that the electronic communication between the pyrene and the connected aromatic ring can be finely tuned. The introduction of the ethenyl linker extends the π-conjugation, often leading to red-shifted absorption and emission spectra compared to the individual chromophores. uky.edugdut.edu.cn The photophysical properties, including fluorescence quantum yields and lifetimes, are highly sensitive to the molecular environment and the nature of the substituent on the pyridine (B92270) ring. researchgate.netmdpi.com

Applications in Organic Electronics: Pyrene-pyridine integrated systems have shown considerable promise as hole-transporting materials in organic light-emitting diodes (OLEDs). nih.govacs.org The pyrene unit acts as a good light emitter and hole transporter due to its strong electron delocalization. nih.govacs.orgresearchgate.netepa.gov The pyridine moiety, being electron-deficient, can modulate the charge transport properties of the molecule. This donor-acceptor character is a key design principle for advanced organic electronic materials.

A summary of potential synthetic routes is presented in the table below:

Synthetic MethodReactantsKey Advantages
Heck Reaction 2-Bromopyrene (B1587533) and 4-Vinylpyridine (B31050)Good tolerance for various functional groups. organic-chemistry.org
Suzuki Reaction 2-Pyrenylboronic acid and 4-Vinylpyridine (or vice-versa)Mild reaction conditions and high yields. nih.govmdpi.commdpi.com
Wittig Reaction Pyrene-2-carboxaldehyde and a pyridyl-functionalized phosphonium ylidePrecise control over the double bond location. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgoup.com

Challenges and Opportunities in Pyrene-Pyridine Ethenyl Systems

Despite the promising outlook, the development of pyrene-pyridine ethenyl systems faces several challenges that also present significant research opportunities:

Synthetic Challenges: The synthesis of specifically substituted pyrene derivatives, such as those functionalized at the 2-position, can be challenging due to regioselectivity issues in electrophilic substitution reactions. rsc.org Direct functionalization of pyrene often leads to mixtures of isomers, necessitating complex purification procedures. rsc.org Furthermore, the extended planar structure of these molecules can lead to low solubility, complicating their synthesis, purification, and processing. rsc.org Overcoming these hurdles requires the development of novel, highly selective synthetic methodologies.

Photostability and Aggregation: While pyrene itself is photochemically stable, the introduction of an ethenyl linker can potentially introduce pathways for photodegradation, such as photoisomerization or photocyclization. Moreover, the planar nature of pyrene derivatives promotes π-π stacking and aggregation, which can lead to fluorescence quenching in the solid state or in concentrated solutions. mdpi.com Understanding and controlling these aggregation phenomena is crucial for device applications. This challenge also presents an opportunity to explore aggregation-induced emission (AIE) properties, where emission is enhanced in the aggregated state. gdut.edu.cn

Structure-Property Relationships: A comprehensive understanding of how the precise connectivity and substitution pattern influence the electronic and photophysical properties is still evolving. For instance, the dihedral angle between the pyrene and pyridine rings, dictated by the ethenyl bridge, will significantly impact the degree of π-conjugation and, consequently, the material's properties. acs.org Systematic studies that correlate molecular structure with material performance are needed to guide the rational design of new functional materials.

The interplay of challenges and opportunities is summarized below:

ChallengeOpportunity
Regioselective synthesis of 2-substituted pyrenesDevelopment of novel catalytic methods for direct C-H functionalization.
Low solubility of extended π-systemsIntroduction of solubilizing groups to improve processability. rsc.org
Potential for photodegradationDesign of molecules with enhanced photostability for long-lasting devices.
Aggregation-caused fluorescence quenchingExploration of aggregation-induced emission (AIE) for novel sensor applications. gdut.edu.cn

Prospective Research Avenues for Next-Generation Functional Materials

The unique combination of the electron-rich pyrene and electron-deficient pyridine moieties, connected by a conjugating ethenyl linker, positions "this compound" and related compounds as promising candidates for a range of next-generation functional materials:

Advanced Optoelectronic Devices: Building upon the success of pyrene-based materials in OLEDs, future research could focus on developing highly efficient and stable deep-blue or white light emitters. nih.govacs.org The tunable electronic properties of these systems also make them interesting for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). uky.edu

Chemosensors and Bio-imaging: The sensitivity of the pyrene fluorescence to the local environment can be exploited for the development of highly selective and sensitive chemosensors. osti.govrsc.org The pyridine nitrogen atom can act as a binding site for metal ions or protons, leading to changes in the photophysical properties upon binding. This could be harnessed for detecting environmental pollutants or for bio-imaging applications.

Photocatalysis: The extended π-conjugated system in these molecules suggests potential for applications in photocatalysis. Upon photoexcitation, these molecules can generate electron-hole pairs that can drive chemical reactions. This could be utilized for applications such as hydrogen production from water or the degradation of organic pollutants.

Molecular Switches and Data Storage: The potential for photoisomerization of the ethenyl bridge could be explored for the development of molecular switches. The distinct properties of the cis and trans isomers could be used to store information at the molecular level, opening up possibilities for high-density data storage.

Future research in these areas will undoubtedly uncover new and exciting applications for this versatile class of compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.